molecular formula C17H19BrN2O3S B3720705 N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3720705
M. Wt: 411.3 g/mol
InChI Key: HUTNPTYWIMQNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 73-6691, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. In

Mechanism of Action

N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 works by inhibiting the activity of PAK4, a protein kinase that plays a role in cell growth and survival. By blocking the activity of PAK4, N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 can inhibit the growth of cancer cells and reduce inflammation. In cardiovascular research, N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to improve cardiac function by increasing the contractility of heart muscle cells.
Biochemical and Physiological Effects:
N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to have various biochemical and physiological effects in different fields of research. In oncology, it can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In cardiovascular research, it can improve cardiac function and increase the contractility of heart muscle cells. Additionally, N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to reduce inflammation and alleviate neuropathic pain.

Advantages and Limitations for Lab Experiments

N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has several advantages for lab experiments, including its high potency and selectivity for PAK4. However, it also has limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the study of N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691. In oncology, it could be further studied as a potential treatment for various types of cancer. In cardiovascular research, it could be explored as a potential treatment for heart failure. Additionally, N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 could be studied for its potential applications in the treatment of neuropathic pain and inflammation. Further research could also focus on improving the solubility and reducing the potential toxicity of this compound.

Scientific Research Applications

N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been studied for its potential therapeutic applications in various fields of research. In oncology, it has been shown to inhibit the growth of cancer cells by blocking the activity of the protein kinase PAK4. In cardiovascular research, it has been studied as a potential treatment for heart failure due to its ability to improve cardiac function. Additionally, N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been explored as a potential treatment for neuropathic pain and inflammation.

properties

IUPAC Name

2-(4-bromo-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-3-13-6-4-5-7-16(13)19-17(21)12-20(24(2,22)23)15-10-8-14(18)9-11-15/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTNPTYWIMQNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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